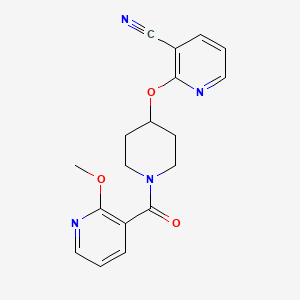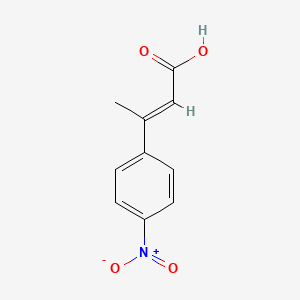
3-(4-Nitrophenyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Nitrophenyl)but-2-enoic acid” is a chemical compound with a molecular weight of 207.19 . It is also known as “(2E)-3-(4-nitrophenyl)but-2-enoic acid” and has the IUPAC name "(E)-3-(4-nitrophenyl)but-2-enoic acid" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds have been used as inhibitors for corrosion of mild steel in 1M HCl .It is stored at room temperature . Unfortunately, other specific physical and chemical properties are not available in the resources.
Applications De Recherche Scientifique
Crystal Structure and DFT Calculation
- Zhang et al. (2013) conducted a study on the synthesis and characterization of (Z)-4-oxo-4-ureido-but-2-enoic acid and p-toluenesulfonic acid 3-nitrophenyl ester. They explored their crystal structures, revealing reduced π-conjugation and weaker intra-molecular hydrogen bonding in the molecule of (Z)-4-oxo-4-ureido-but-2-enoic acid, driven mainly by strong intermolecular hydrogen bonds (Zhang, Huang, Sun, Han, & Cheng, 2013).
Synthesis of Tryptophan Precursor
- Tanaka, Yasuo, and Torii (1989) demonstrated the transformation of 2-(2-nitrophenyl)-1,3-propanediol into potent tryptophan precursors and useful indole derivatives, showcasing a pathway for synthesizing essential amino acids (Tanaka, Yasuo, & Torii, 1989).
Hydroxylation and Halogen Addition
- A study by Yu and Simon (1991) examined the hydroxylation and halogen addition to (R)-2-hydroxy-3-enoic acids. They achieved varying diastereomeric excesses through epoxidations and dihydroxylations, providing insights into stereoselective chemical reactions (Yu & Simon, 1991).
Corrosion Inhibition in Mild Steel
- Arrousse et al. (2020) synthesized (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) and investigated its application as a corrosion inhibitor for mild steel. Their research indicated that NPP shows excellent protection performance, inhibiting corrosion efficiently (Arrousse, Salim, Houari, Hajjaji, Zarrouk, Rais, Taleb, Chauhan, & Quraishi, 2020).
Luminescence Sensitization
- Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers of Eu(III) and Tb(III) luminescence. This study highlights potential applications in enhancing luminescence in certain compounds (Viswanathan & Bettencourt-Dias, 2006).
Synthesis and Structural Elucidation
- Kolev and Angelov (2008) synthesized and characterized 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. This compound's structure and properties were elucidated using spectroscopic techniques and quantum chemical calculations, providing valuable information for molecular design and analysis (Kolev & Angelov, 2008).
Corrosion Inhibition for Copper Alloy
- Nam, Thang, Hoai, and Hiển (2016) studied Yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloy. Their findings showed significant protection against corrosion in chloride solutions (Nam, Thang, Hoai, & Hiển, 2016).
Azoic Dye Synthesis
- Krishnan and Seshadri (1986) evaluated 7-Hydroxy-3-(4-nitrophenyl)quinoline as an azoic coupler for dye synthesis. They studied its color and fastness properties, indicating its potential in dye and pigment industry (Krishnan & Seshadri, 1986).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been suggested that the compound may interact with its targets through a radical approach . This interaction could potentially lead to changes in the targets’ function, but further studies are required to confirm this hypothesis and elucidate the exact mechanisms involved.
Result of Action
One study suggests that the compound may have a role in the inhibition of mild steel corrosion . .
Propriétés
IUPAC Name |
(E)-3-(4-nitrophenyl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDXSVBRQSCED-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
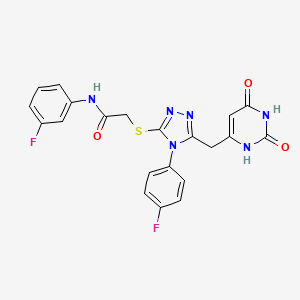
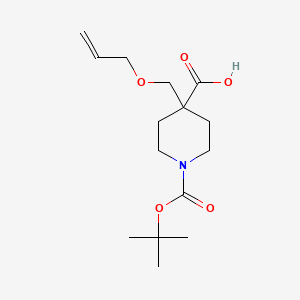
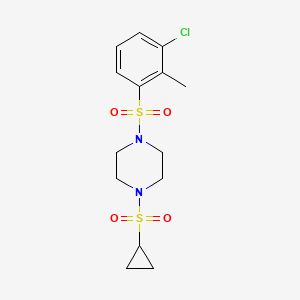
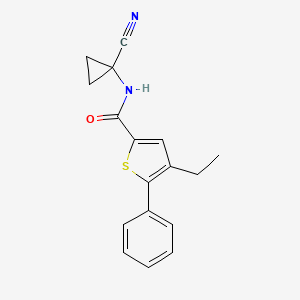
![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)
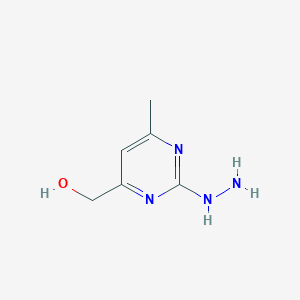
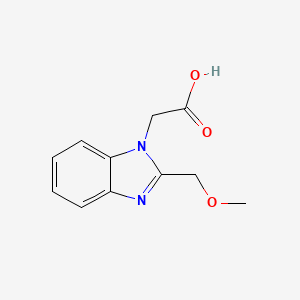
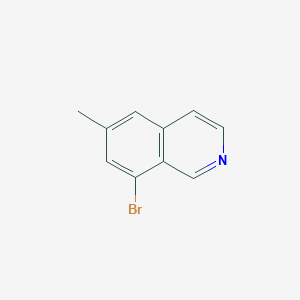
![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)
![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)
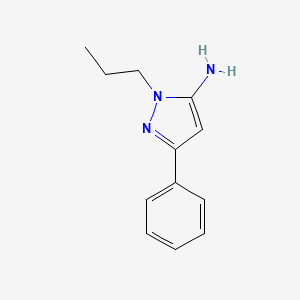
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2614370.png)
